Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17190776
InChI: InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4)
SMILES:
Molecular Formula: C8H18FNO6S
Molecular Weight: 275.30 g/mol

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate

CAS No.:

Cat. No.: VC17190776

Molecular Formula: C8H18FNO6S

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate -

Specification

Molecular Formula C8H18FNO6S
Molecular Weight 275.30 g/mol
IUPAC Name ethyl 2-amino-4-fluoro-4-methylpentanoate;sulfuric acid
Standard InChI InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4)
Standard InChI Key VWRTUFGLEMCOLL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a chiral center at the second carbon, adopting the (S)-configuration, as denoted in its IUPAC name: ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate sulfate. The sulfate counterion stabilizes the protonated amino group, enhancing crystalline stability. Key structural elements include:

  • Ethyl ester group: Improves lipid solubility, facilitating cellular uptake.

  • Fluorine atom: Introduced at the 4-position to alter electronic and steric properties.

  • Quaternary carbon: The 4-methyl-4-fluoro moiety creates a sterically hindered environment, influencing receptor binding .

The SMILES notation CCOC(=O)[C@H](CC(C)(C)F)N\text{CCOC(=O)[C@H](CC(C)(C)F)N} explicitly defines the stereochemistry , while the InChIKey MJEBOMLXSMSDDI-LURJTMIESA-N enables precise database referencing .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H18FNO6S\text{C}_8\text{H}_{18}\text{FNO}_6\text{S}
Molecular Weight275.29 g/mol
Solubility (DMSO)100 mg/mL (363.24 mM)
Storage Conditions4°C, under nitrogen, dry

Applications in Life Sciences Research

Ergogenic and Metabolic Studies

Amino acid derivatives like this compound are widely investigated for their ergogenic potential. By modulating:

  • Anabolic hormone secretion: Enhanced insulin and growth factor signaling .

  • Muscle protein synthesis: Fluorination may prolong metabolic stability, mimicking leucine’s role in mTOR pathway activation .

  • Exercise-induced stress mitigation: Potential to reduce muscle damage markers (e.g., creatine kinase) .

Fluorinated Building Blocks in Drug Design

The fluorine atom’s electronegativity and small atomic radius make this compound valuable in medicinal chemistry for:

  • Bioisosteric replacements: Substituting hydroxyl or hydrogen groups to improve pharmacokinetics.

  • Enzyme inhibition: Fluorine’s inductive effects alter binding affinities in proteases or kinases .

Pharmacological and Toxicological Profile

Mechanism of Action

As a leucine analog, the compound likely competes for uptake via the LAT1\text{LAT1} transporter, a critical mediator of branched-chain amino acid absorption in cells. Fluorination may reduce susceptibility to degradation by leucine dehydrogenase, prolonging its half-life .

Formulation and Experimental Use

Stock Solution Preparation

ParameterValue
SolventDMSO
Concentration10–100 mM
Storage Temperature-80°C (6 months)

In Vivo Administration

Preliminary protocols suggest reconstitution in saline or PEG-300 for animal studies, though efficacy data remain unpublished .

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